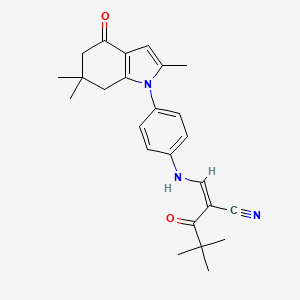

2-(2,2-Dimethylpropanoyl)-3-((4-(2,6,6-trimethyl-4-oxo(5,6,7-trihydroindolyl))phenyl)amino)prop-2-enenitrile

Description

The compound 2-(2,2-Dimethylpropanoyl)-3-((4-(2,6,6-trimethyl-4-oxo(5,6,7-trihydroindolyl))phenyl)amino)prop-2-enenitrile is a structurally complex molecule featuring a prop-2-enenitrile backbone conjugated with a pivaloyl (2,2-dimethylpropanoyl) group and a substituted indolyl-phenylamino moiety. The prop-2-enenitrile group, a common motif in bioactive and optoelectronic materials, may confer rigidity and electronic conjugation.

Properties

IUPAC Name |

(2Z)-4,4-dimethyl-3-oxo-2-[[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)anilino]methylidene]pentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-16-11-20-21(12-25(5,6)13-22(20)29)28(16)19-9-7-18(8-10-19)27-15-17(14-26)23(30)24(2,3)4/h7-11,15,27H,12-13H2,1-6H3/b17-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUSTAYZKYCYTO-ICFOKQHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)NC=C(C#N)C(=O)C(C)(C)C)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)N/C=C(/C#N)\C(=O)C(C)(C)C)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,2-Dimethylpropanoyl)-3-((4-(2,6,6-trimethyl-4-oxo(5,6,7-trihydroindolyl))phenyl)amino)prop-2-enenitrile , with the molecular formula and a molecular weight of approximately 403.52 g/mol, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 403.52 g/mol |

| CAS Number | 1025247-58-8 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The mechanism of action appears to be linked to its ability to inhibit specific cancer cell proliferation pathways.

-

Cell Line Studies : The compound was tested against various cancer cell lines, including:

- HT29 (human colon cancer) : Demonstrated significant cytotoxic effects.

- DU145 (prostate cancer) : Showed promising results in reducing cell viability.

- Molecular Docking Studies : Computational docking studies indicated that the compound interacts favorably with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). Binding energies were calculated to assess the stability of these interactions, revealing potential for therapeutic applications .

Other Pharmacological Activities

In addition to its anticancer properties, preliminary investigations suggest that this compound may exhibit other biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals in vitro, which could contribute to its anticancer effects by mitigating oxidative stress in cells .

- Anti-inflammatory Effects : Some derivatives of similar structures have been noted for their anti-inflammatory properties, suggesting that this compound might also possess such effects .

Case Studies

A notable case study published in a peer-reviewed journal described the synthesis and biological evaluation of this compound alongside related derivatives. The study highlighted:

- Synthesis Methodology : A multi-step synthesis was employed involving key intermediates derived from indole chemistry.

- Biological Testing : Various derivatives were screened for their efficacy against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological activity.

Scientific Research Applications

Pharmacological Studies

The compound's structural features suggest potential interactions with biological targets:

- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The indole moiety is known for its role in various anticancer agents.

- Modulation of Receptors : Preliminary studies indicate that derivatives may act as allosteric modulators for certain receptors (e.g., metabotropic glutamate receptor subtype 5), which could lead to novel therapeutic strategies for neurological disorders .

Material Science

Due to its unique chemical structure:

- Organic Electronics : The compound may be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electronic properties are crucial.

Chemical Biology

In chemical biology:

- Probes and Markers : The compound could serve as a fluorescent probe or marker in various biological assays due to its ability to interact with specific biomolecules.

Case Study 1: Anticancer Activity

A study on similar indole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines. Researchers found that modifications in the side chains greatly influenced potency and selectivity against cancer cells compared to normal cells.

Case Study 2: Receptor Modulation

Research focused on ethynyl derivatives has shown promise in modulating glutamate receptors. These findings suggest that alterations in the amino and propylene groups can enhance receptor affinity and selectivity.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The prop-2-enenitrile moiety can undergo hydrolysis to form a carboxylic acid or amide , depending on reaction conditions:

-

Basic hydrolysis : Converts the nitrile to a carboxylic acid under alkaline conditions (e.g., NaOH, heat) .

-

Acidic hydrolysis : May yield an amide intermediate before full conversion to a carboxylic acid.

Reactivity of the Amino Group

The phenyl-substituted amine can participate in:

-

Nucleophilic substitution : Reaction with electrophiles (e.g., acyl chlorides, alkyl halides) to form amides or alkylamides.

-

Imine formation : Condensation with carbonyl compounds (e.g., ketones, aldehydes) under acidic conditions .

Reactivity of the Ketone Group

The 2,2-dimethylpropanoyl group (pivaloyl) is a bulky carbonyl that may resist nucleophilic attack but could undergo:

-

Enolate formation : Under strong base conditions, leading to aldol condensation or alkylation .

-

Reduction : Conversion to a secondary alcohol via catalytic hydrogenation or borohydride reagents.

Cyclization Reactions

The trihydroindole core (5,6,7-trihydroindolyl) may facilitate intramolecular cyclization, potentially forming fused heterocycles such as indole derivatives or quinoline analogs , depending on reaction conditions (e.g., acid/base catalysis, heat) .

Hypothetical Reaction Pathways

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitrile hydrolysis | NaOH, H₂O, heat | Carboxylic acid derivative |

| Imine formation | Aldehyde/ketone, HCl | Phenyl-imine substituted compound |

| Enolate alkylation | Strong base (e.g., LDA), RX | Alkylated carbonyl derivative |

| Reduction of ketone | NaBH₄, H₂O | Secondary alcohol derivative |

Stereochemical Considerations

The 2,6,6-trimethyl-4-oxo(5,6,7-trihydroindolyl) moiety introduces stereochemical complexity. Reactions involving this fragment may yield stereoisomers, requiring careful control of reaction conditions (e.g., chiral catalysts, solvent choice) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities

The compound shares functional groups with several analogs:

- Prop-2-enenitrile backbone : Present in all compared compounds (Table 1), this group enables π-conjugation, critical for electronic properties or binding interactions.

- Bulky substituents: The pivaloyl group in the target compound parallels the tert-butyldimethylsilyl (TBS) group in ’s nucleoside analog and the 3,5-dimethylphenyl group in ’s purine derivative.

- Aromatic amines: The phenylamino linkage in the target compound resembles the 4-methoxyphenylamino group in , which is known to influence binding affinity in purine-based systems .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be made:

- Solubility : The pivaloyl group may reduce solubility in polar solvents compared to ’s methoxy-substituted compound, which has higher polarity.

- Thermal Stability : Bulky substituents (e.g., TBS in , pivaloyl in the target compound) likely increase melting points relative to less hindered analogs .

Comparative Data Table

Key Research Findings

- AIE Potential: Bulky groups (e.g., pivaloyl) in the target compound may restrict intramolecular rotation, a hallmark of AIE luminogens .

- Bioactivity Clues: The phenylamino-indolyl motif is structurally analogous to kinase-binding scaffolds in , suggesting possible enzyme inhibition .

- Synthetic Complexity : Multi-step synthesis with protective groups, as seen in , is likely required for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.